
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea” has a molecular formula of C19H26FN5 and a molecular weight of 343.44 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound are not specified in the sources I found .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of isocyanates with aminotetrazole, as studied by Peet (1987), led to the formation of quinazoline and benzoxazin derivatives, showcasing the compound's role in producing novel heterocyclic structures (Peet, 1987).
Structural Analysis and Molecular Studies
The compound has been instrumental in structural and molecular studies. Kariuki et al. (2021) synthesized fluoro-phenyl-thiazole derivatives and analyzed their structure using single-crystal diffraction, demonstrating the compound's utility in molecular structure analysis (Kariuki et al., 2021).
Exploration of Urea Derivatives
Research has explored various urea derivatives involving the compound. For example, a study by Lloyd and Steed (2011) investigated the formation of hydrogels with 1-(3-Methyl-1H-pyrazol-5-yl)-3-nitrophenyl urea, revealing how the compound can influence the physical properties of gels (Lloyd & Steed, 2011).
Application in Crystallography
The compound has found application in crystallography. For instance, Jeon et al. (2015) utilized it in the crystal structure analysis of a sulfonylurea herbicide, demonstrating its role in understanding molecular arrangements in crystal forms (Jeon et al., 2015).
Role in Antimicrobial and Antifilarial Studies
The compound has been used in synthesizing new molecules with potential antimicrobial and antifilarial properties. Shankar et al. (2017) synthesized new urea derivatives that showed promising anti-microbial activity, indicating its potential in medicinal chemistry (Shankar et al., 2017).
Synthesis of Novel Organic Compounds
It has been used in the synthesis of novel organic compounds. For example, the synthesis of cyclic dipeptidyl ureas by Sañudo et al. (2006) showcased its role in creating new pseudopeptidic compounds (Sañudo et al., 2006).
Investigation in Nonlinear Optical Properties
The compound has been investigated for its potential in nonlinear optical properties. Mary et al. (2014) conducted a study that included the analysis of hyperpolarizability, highlighting its importance in optical studies (Mary et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCXSXHNSLKSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![2-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2639052.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)
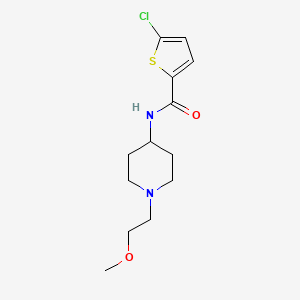
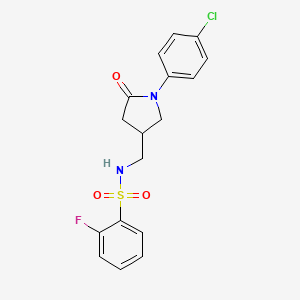

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)
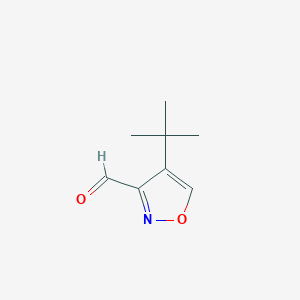


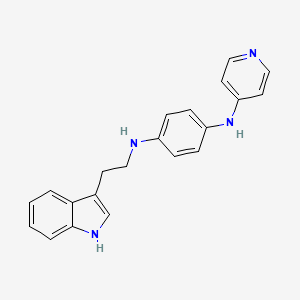
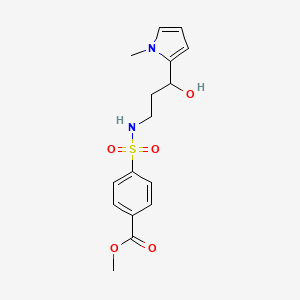
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)
![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)